molecular formula C4H7N3O B13642948 3-amino-1-methyl-4,5-dihydro-1H-pyrazol-5-one

3-amino-1-methyl-4,5-dihydro-1H-pyrazol-5-one

Katalognummer: B13642948
Molekulargewicht: 113.12 g/mol
InChI-Schlüssel: XGKOIOPVLYCTRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Amino-1-methyl-4,5-dihydro-1H-pyrazol-5-one is a pyrazole derivative characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms. Its structure includes a methyl group at the N1 position and an amino group at the C3 position (Figure 1).

Eigenschaften

IUPAC Name

5-amino-2-methyl-4H-pyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c1-7-4(8)2-3(5)6-7/h2H2,1H3,(H2,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKOIOPVLYCTRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The reaction conditions often include refluxing in ethanol or other suitable solvents .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

3-amino-1-methyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH .

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties .

Wissenschaftliche Forschungsanwendungen

3-amino-1-methyl-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-amino-1-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the target molecule .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogues

3-Amino-1-phenyl-4,5-dihydro-1H-pyrazol-5-one
  • Key Differences : Replacement of the methyl group (N1) with a phenyl ring.
  • The phenyl group enhances aromatic interactions with enzyme active sites .
  • SAR Insight : Acyl derivatives of this compound show improved potency due to increased hydrophobicity and steric bulk, critical for binding to COX/LOX subsites .
3-(tert-Butyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one
  • Key Differences: A tert-butyl group replaces the amino group at C3.
  • Biological Activity : Demonstrates antifungal activity against Rhizoctonia solani and Fusarium graminearum. The tert-butyl group likely enhances membrane permeability .
  • SAR Insight : Bulky substituents at C3 improve antifungal efficacy but may reduce solubility .
4-{3-[(3,5-Dichloro-2-hydroxybenzylidene)amino]propyl}-4,5-dihydro-1H-pyrazol-5-one (BAPP)
  • Key Differences: Incorporates a benzylideneamino-propyl side chain.
  • Biological Activity : Induces systemic acquired resistance (SAR) in plants by acting downstream of salicylic acid (SA) biosynthesis. The chlorine atoms and hydroxyl group are critical for phytopathogen defense .

Structural Modifications and Pharmacological Outcomes

Compound Name Substituents Key Biological Activity Mechanism/Application Reference
3-Amino-1-methyl-4,5-dihydro-1H-pyrazol-5-one N1-methyl, C3-amino Antifungal, enzyme inhibition Chelation, membrane interaction
3-Amino-1-phenyl-4,5-dihydro-1H-pyrazol-5-one N1-phenyl, C3-amino Dual COX/LOX inhibition Anti-inflammatory
1-(3,4-Dichlorophenyl)-4-benzylidene-3-methyl derivative N1-dichlorophenyl, C4-benzylidene Plant growth modulation High-content screening
MPGES1 Inhibitor (Compound II) C4-hydrazin-1-ylidene Microsomal prostaglandin E synthase inhibition Anti-cancer

Electronic and Steric Influences

  • Replacing it with hydroxy or tert-butyl groups shifts activity toward antifungal or plant defense roles .
  • N1 Substituents : Methyl groups favor compact binding in enzyme pockets, while phenyl or dichlorophenyl groups improve aromatic stacking but may limit solubility .
  • C4/C5 Modifications : Hydrazin-1-ylidene or benzylidene groups introduce planar conjugated systems, enabling π-π interactions with target proteins .

Biologische Aktivität

3-Amino-1-methyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. Its structure allows for various interactions with biological targets, making it a subject of interest in the development of therapeutic agents. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The compound is characterized by a pyrazole ring with an amino group and a methyl substituent, which influence its reactivity and biological interactions. The synthesis of 3-amino-1-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves multi-step chemical reactions that can be optimized for yield and purity.

Synthesis Overview

Common synthetic routes include:

  • Cyclization Reactions: Involving appropriate amines and carbonyl compounds.
  • Nucleophilic Substitution: To introduce various functional groups.
  • Reduction Reactions: To modify the nitrogen functionalities.

Biological Activity

The biological activity of 3-amino-1-methyl-4,5-dihydro-1H-pyrazol-5-one has been explored in several studies, revealing its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

Anti-inflammatory Activity

Research indicates that derivatives of this compound can significantly inhibit inflammatory responses in vitro. For instance, studies have shown that certain analogs reduce the release of pro-inflammatory cytokines in activated microglial cells, suggesting potential applications in neuroinflammatory diseases .

Anticancer Properties

Several studies have evaluated the cytotoxic effects of 3-amino-1-methyl-4,5-dihydro-1H-pyrazol-5-one derivatives against various cancer cell lines:

  • HepG2 (liver cancer) and HeLa (cervical cancer): Compounds displayed notable inhibition of cell proliferation with IC50 values indicating effective cytotoxicity .

Antimicrobial Activity

The compound has also demonstrated broad-spectrum antimicrobial activity. For example, certain derivatives exhibit minimum inhibitory concentrations (MIC) ranging from 2.50 to 20 µg/mL against various bacterial strains .

The mechanism by which 3-amino-1-methyl-4,5-dihydro-1H-pyrazol-5-one exerts its biological effects is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Cell Signaling Modulation: It can affect signaling pathways that regulate cell survival and apoptosis.

Case Studies

Several case studies highlight the efficacy of this compound in different therapeutic contexts:

StudyFocusFindings
Ezz El-Arab et al. (2024)CytotoxicityIdentified optimal cytotoxic compounds derived from pyrazole frameworks against cancer cell lines .
MDPI Review (2023)Anti-inflammatory effectsDemonstrated significant reduction in LPS-induced inflammation in glial cells .
Antimicrobial Study (2024)Broad-spectrum activityCompounds exhibited MIC values comparable to standard antibiotics .

Q & A

Q. What synthetic methodologies are effective for preparing 3-amino-1-methyl-4,5-dihydro-1H-pyrazol-5-one, and how are reaction conditions optimized?

The synthesis typically involves condensation reactions between hydrazine derivatives and carbonyl-containing precursors. For example, hydrazones can react with β-keto esters under acidic or basic conditions to form the pyrazolone core . The Vilsmeier–Haack reaction, which utilizes phosphoryl chloride (POCl₃) and dimethylformamide (DMF), is another approach for introducing substituents at specific positions . Optimization requires adjusting solvent polarity (e.g., ethanol vs. acetonitrile), temperature (room temperature to reflux), and stoichiometric ratios of reagents to maximize yield and minimize side products. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through recrystallization or column chromatography .

Q. How is the structural integrity of 3-amino-1-methyl-4,5-dihydro-1H-pyrazol-5-one validated experimentally?

Structural validation employs spectroscopic and crystallographic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm proton environments and carbon frameworks, with characteristic signals for the amino group (~5–6 ppm) and pyrazolone ring carbons (~150–170 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS provides molecular ion peaks matching the calculated mass-to-charge ratio (e.g., [M+H]⁺) .
  • X-ray Crystallography: Single-crystal diffraction data, refined using SHELXL, resolves bond lengths, angles, and torsion angles, ensuring geometric accuracy. Programs like ORTEP-3 visualize anisotropic displacement parameters .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

  • Antimicrobial Activity: Broth microdilution assays determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) .
  • Anti-inflammatory Potential: Inhibition of cyclooxygenase (COX-1/COX-2) and 5-lipoxygenase (5-LOX) is measured via enzyme-linked immunosorbent assays (ELISA) or spectrophotometric methods .
  • Cytotoxicity Screening: MTT assays on mammalian cell lines (e.g., HEK-293) assess safety profiles .

Advanced Research Questions

Q. How can molecular docking simulations elucidate the mechanism of action of 3-amino-1-methyl-4,5-dihydro-1H-pyrazol-5-one?

Docking studies (using AutoDock Vina or Schrödinger Suite) predict binding affinities between the compound and target proteins (e.g., COX-2, bacterial DNA gyrase). The amino and carbonyl groups often form hydrogen bonds with active-site residues, while the methyl group enhances hydrophobic interactions. Simulations are validated by comparing computed binding energies with experimental IC₅₀ values .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Discrepancies may arise from solvent effects, protein flexibility, or off-target interactions. Strategies include:

  • Molecular Dynamics (MD) Simulations: Assess ligand-protein stability over time (e.g., 100 ns trajectories).
  • Free Energy Perturbation (FEP): Quantify binding energy differences between predicted and observed conformers.
  • Structure-Activity Relationship (SAR) Studies: Modify substituents (e.g., replacing methyl with ethyl) to test docking hypotheses .

Q. How are crystallographic refinement challenges addressed for this compound?

  • Disorder Modeling: Partial occupancy of flexible groups (e.g., methyl rotamers) is resolved using SHELXL’s PART instructions .
  • Twinned Data: The Hooft parameter in PLATON validates twin laws for high-Rₘᵢₙ data .
  • Hydrogen Bonding Networks: Fourier difference maps identify non-classical interactions (e.g., C–H⋯O) critical for lattice stability .

Q. What analytical techniques ensure purity and stability during storage?

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns (acetonitrile/water mobile phase) quantify impurities (<0.5%).
  • Thermogravimetric Analysis (TGA): Determines decomposition temperatures (>200°C indicates thermal stability).
  • Long-Term Stability Studies: Samples stored under nitrogen at −20°C are analyzed monthly via NMR to detect degradation .

Methodological Considerations

Q. How are reaction intermediates characterized in multi-step syntheses?

  • In Situ Monitoring: ReactIR tracks carbonyl and amino group transformations.
  • Isolation Techniques: Flash chromatography separates intermediates, with LC-MS confirming molecular weights .

Q. What statistical methods optimize experimental design for SAR studies?

  • Design of Experiments (DoE): Response surface methodology (RSM) identifies critical variables (e.g., substituent electronegativity, steric bulk).
  • Multivariate Analysis: Principal component analysis (PCA) correlates structural features with bioactivity .

Q. How are crystallographic software suites (e.g., SHELX, WinGX) integrated into structural workflows?

  • Data Processing: SAINT (Bruker) or HKL-2000 integrates diffraction images.
  • Refinement: SHELXL refines anisotropic displacement parameters, while WinGX generates CIFs for publication .

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